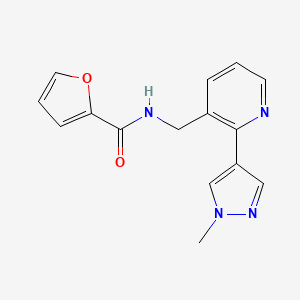![molecular formula C10H9Cl2NOS2 B2453826 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034609-00-0](/img/structure/B2453826.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thia-5-azabicyclo[221]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the thiophene moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
化学反応の分析
Types of Reactions
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a variety of functional groups into the thiophene ring.
科学的研究の応用
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The thiophene moiety can interact with biological membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-1H-indol-2-yl)methanone
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4,5-trimethoxyphenyl)methanone
Uniqueness
The uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone lies in its specific substitution pattern on the thiophene ring, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NOS2/c11-8-2-7(9(12)16-8)10(14)13-3-6-1-5(13)4-15-6/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDUHMWQQGDCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
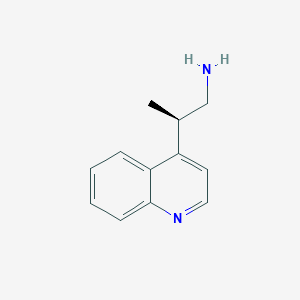
![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)


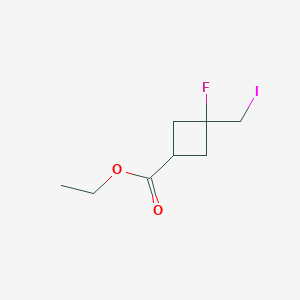
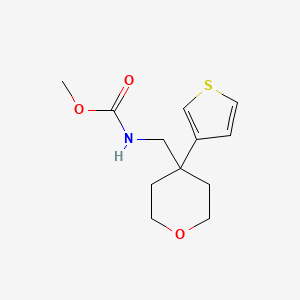


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)

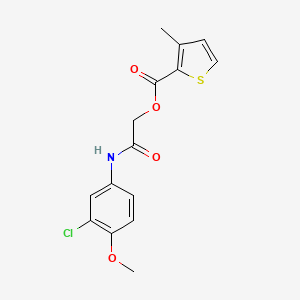
![6-(4-chlorophenyl)-2-[(3-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2453765.png)
